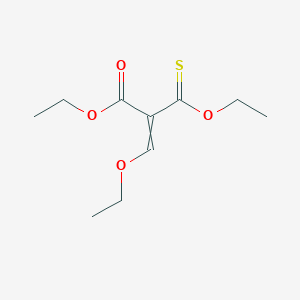
Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate is an organic compound with a complex structure that includes ester and thioester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate typically involves the reaction of ethyl 3-ethoxyacrylate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA can yield sulfoxides, while reduction with LiAlH4 can produce alcohols.
Scientific Research Applications
Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate exerts its effects involves the interaction of its reactive functional groups with molecular targets. For example, the thioester group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. The ester group can undergo hydrolysis, releasing active intermediates that participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-ethoxyacrylate: Similar in structure but lacks the thioester group.
Ethyl 2-ethoxycarbonothioylpropanoate: Contains a similar thioester group but differs in the position of the functional groups.
Uniqueness
Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate is unique due to the presence of both ester and thioester groups, which confer distinct reactivity and potential applications. This dual functionality makes it a versatile compound in synthetic chemistry and various research fields.
Properties
CAS No. |
90279-96-2 |
|---|---|
Molecular Formula |
C10H16O4S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
ethyl 3-ethoxy-2-ethoxycarbothioylprop-2-enoate |
InChI |
InChI=1S/C10H16O4S/c1-4-12-7-8(9(11)13-5-2)10(15)14-6-3/h7H,4-6H2,1-3H3 |
InChI Key |
OLZYZCVXVOVTIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C(=O)OCC)C(=S)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















